molecular formula C13H19NO B256121 4-Benzyl-3,3-dimethylmorpholine

4-Benzyl-3,3-dimethylmorpholine

Cat. No. B256121
M. Wt: 205.3 g/mol
InChI Key: ZIWDKOKXRIPGKJ-UHFFFAOYSA-N
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Description

4-Benzyl-3,3-dimethylmorpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a morpholine derivative, which is a cyclic amine that contains a six-membered ring with four carbon atoms, one nitrogen atom, and one oxygen atom. The benzyl and dimethyl substituents on the morpholine ring give this compound unique properties, making it suitable for use in different applications.

Mechanism of Action

The mechanism of action of 4-Benzyl-3,3-dimethylmorpholine is not well understood. However, it is believed that this compound acts as a Lewis base, which can coordinate with various metal ions, such as palladium, platinum, and copper. This coordination results in the formation of a complex that can catalyze various organic reactions.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of 4-Benzyl-3,3-dimethylmorpholine. However, studies have shown that this compound is relatively non-toxic and does not exhibit significant cytotoxicity. It has also been reported to have low acute toxicity in animal studies.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 4-Benzyl-3,3-dimethylmorpholine is its ease of synthesis. This compound can be synthesized using relatively simple and inexpensive methods, making it an attractive option for use in various laboratory experiments. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to work with in some applications.

Future Directions

There are several future directions for research on 4-Benzyl-3,3-dimethylmorpholine. One potential direction is the development of new synthetic methods for this compound that can improve its yield and purity. Another direction is the exploration of its potential applications in the field of medicinal chemistry. This compound has shown promise as a potential anticancer agent, and further research is needed to determine its efficacy and safety in this application. Additionally, the use of 4-Benzyl-3,3-dimethylmorpholine as a ligand in asymmetric catalysis reactions can be further explored to improve the efficiency and selectivity of these reactions.

Scientific Research Applications

4-Benzyl-3,3-dimethylmorpholine has been studied extensively for its potential applications in various fields. One of the most significant applications of this compound is in the field of organic synthesis. It can be used as a ligand in asymmetric catalysis reactions, which are essential in the production of chiral molecules. This compound has also been used as a reagent in the synthesis of various heterocyclic compounds, such as pyrazoles, pyrimidines, and pyridazines.

properties

Product Name

4-Benzyl-3,3-dimethylmorpholine

Molecular Formula

C13H19NO

Molecular Weight

205.3 g/mol

IUPAC Name

4-benzyl-3,3-dimethylmorpholine

InChI

InChI=1S/C13H19NO/c1-13(2)11-15-9-8-14(13)10-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3

InChI Key

ZIWDKOKXRIPGKJ-UHFFFAOYSA-N

SMILES

CC1(COCCN1CC2=CC=CC=C2)C

Canonical SMILES

CC1(COCCN1CC2=CC=CC=C2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Benzyl-5,5-dimethyl-3-morpholinone (4.45 g) was added to an ice-cooled suspension of lithium aluminum hydride (0.77 g) in dried tetrahydrofuran (20 ml) under nitrogen atmosphere. After 5 hours of stirring at 50° C., the reaction mixture was cooled below 5° C., and water (0.36 ml), 12% sodium hydroxide aqueous solution (0.36 ml) and water (1 ml) were added thereto successively. After 30 minutes of stirring, the mixture was filtrated through Celite® pad, and the pad was washed with ethyl acetate. The filtrate and washing were combined and the whole was dried over magnesium sulfate, and evaporated under reduced pressure. The residue was purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate. The fractions containing the objective compound were collected and evaporated under reduced pressure to give 4-benzyl-3,3-dimethylmorpholine as an oil. The obtained oil and ammonium formate (5.7 g) were dissolved into a mixed solvent of ethanol (35 ml) and water (5 ml), and the whole was stirred under reflux for 1 hour under nitrogen atmosphere. After cooling, the mixture was filtrated through Celite® pad. The filtrate was evaporated under reduced pressure. The residue was dissolved into methanol and 4N hydrogen chloride in ethyl acetate solution was added-thereto. The whole mixture was evaporated and the residue was triturated with a mixture of ethanol and n-hexane (1:1). The resulting crystals were collected by filtration and washed with a mixed solvent of ethanol and n-hexane (1:1) to give colorless crystals of 3,3-dimethylmorpholine hydrochloride (1.56 g).
Name
4-Benzyl-5,5-dimethyl-3-morpholinone
Quantity
4.45 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.36 mL
Type
reactant
Reaction Step Three
Quantity
0.36 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Three

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